1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one, also known as TH287, is a small molecule inhibitor that has shown promising results in cancer research. It is a potent and selective inhibitor of the DNA damage response protein, checkpoint kinase 1 (CHK1), which is involved in the repair of damaged DNA.
Mechanism of Action
1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one works by binding to the ATP-binding pocket of CHK1, preventing its activation and subsequent phosphorylation of downstream targets involved in the DNA damage response pathway. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cell lines, both in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as gemcitabine and cisplatin. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one in lab experiments include its potency and selectivity for CHK1, as well as its ability to sensitize cancer cells to other chemotherapeutic agents. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have alternative DNA damage response pathways that are not dependent on CHK1.
Future Directions
There are several future directions for the development and use of 1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one in cancer therapy. One direction is to further explore its efficacy in combination with other chemotherapeutic agents, as well as its potential use in combination with radiation therapy. Another direction is to develop more potent and selective CHK1 inhibitors that may be effective in a wider range of cancer types. Finally, this compound could also be used as a tool to better understand the DNA damage response pathway and its role in cancer development and progression.
Synthesis Methods
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one involves a multi-step process that begins with the reaction of 5-fluoropyrimidine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-thiophen-3-ylbenzoyl chloride to give the intermediate product, which is then reacted with piperazine to form this compound. The final product is purified using column chromatography.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one has been widely studied in cancer research due to its ability to inhibit CHK1, a protein involved in the DNA damage response pathway. CHK1 is overexpressed in many types of cancer and is involved in the repair of damaged DNA, making it an attractive target for cancer therapy. This compound has been shown to inhibit CHK1 activity in a variety of cancer cell lines and has also demonstrated synergistic effects when used in combination with other chemotherapeutic agents.
properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-16-9-21-19(22-10-16)24-7-6-23(11-17(24)25)18(26)14-3-1-13(2-4-14)15-5-8-27-12-15/h1-5,8-10,12H,6-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPLPXZHQKRFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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